(4-Chlorophenyl)(2-methoxyphenyl)methanamine

GABAA receptor antagonist pharmacology

(4-Chlorophenyl)(2-methoxyphenyl)methanamine (CAS 1016696-64-2), molecular formula C₁₄H₁₄ClNO and molecular weight 247.72 g/mol, is a substituted benzhydrylamine featuring a 4-chlorophenyl ring and a 2-methoxyphenyl ring linked through a central methanamine bridge. It belongs to the class of diarylmethanamine derivatives, which are widely employed as versatile small-molecule scaffolds and synthetic intermediates in medicinal chemistry, chemical biology, and agrochemical research.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
CAS No. 1016696-64-2
Cat. No. B3198889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(2-methoxyphenyl)methanamine
CAS1016696-64-2
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C14H14ClNO/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14H,16H2,1H3
InChIKeyRSMQTZSHUGQIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Chlorophenyl)(2-methoxyphenyl)methanamine (CAS 1016696-64-2) – Core Identity and Structural Class


(4-Chlorophenyl)(2-methoxyphenyl)methanamine (CAS 1016696-64-2), molecular formula C₁₄H₁₄ClNO and molecular weight 247.72 g/mol, is a substituted benzhydrylamine featuring a 4-chlorophenyl ring and a 2-methoxyphenyl ring linked through a central methanamine bridge . It belongs to the class of diarylmethanamine derivatives, which are widely employed as versatile small-molecule scaffolds and synthetic intermediates in medicinal chemistry, chemical biology, and agrochemical research . The compound is commercially available from multiple suppliers at purities of 95% to 98% (HPLC), with pack sizes ranging from 25 mg to 25 g .

Why In-Class Substitution Fails for (4-Chlorophenyl)(2-methoxyphenyl)methanamine (CAS 1016696-64-2)


Structurally related diarylmethanamines—differing only in the position of the chlorine or methoxy substituent—exhibit markedly divergent biological target engagement profiles. Minor positional isomerism alters the pharmacophoric orientation at receptor binding sites, leading to distinct selectivity fingerprints that cannot be predicted by structure alone [1]. For example, the position of the chlorine substituent determines whether the primary recognized biological activity is mediated through GABA(A) receptor antagonism, HSP90α binding, or serotonin-norepinephrine reuptake inhibition. Procurement of a generic 'chlorophenyl-methoxyphenyl-methanamine' without verifying the exact substitution pattern and target-specific activity data therefore carries substantial risk of selecting a compound with an entirely unintended pharmacological profile.

Quantitative Differentiation Evidence: (4-Chlorophenyl)(2-methoxyphenyl)methanamine vs. Closest Analogs


GABA(A) α4β1δ Receptor Antagonism: (4-Chlorophenyl)(2-methoxyphenyl)methanamine vs. (2-Chlorophenyl)(4-methoxyphenyl)methanamine

In a direct head-to-head comparison using the same assay platform and recombinant human receptor subtype, (4-Chlorophenyl)(2-methoxyphenyl)methanamine acts as a functional antagonist at the α4β1δ GABAA receptor with an IC₅₀ of 1.02 μM, whereas the regioisomeric (2-Chlorophenyl)(4-methoxyphenyl)methanamine shows no detectable antagonist activity at this receptor subtype [1]. This represents a binary selectivity switch (active vs. inactive at the test concentration range) driven solely by the positional exchange of the chlorine and methoxy substituents.

GABAA receptor antagonist pharmacology

Human HSP90α Binding Affinity: A Unique Target Engagement Not Shared by In-Class Analogs

(4-Chlorophenyl)(2-methoxyphenyl)methanamine demonstrates measurable binding to the N-terminal domain of human HSP90α, a molecular chaperone implicated in oncology and protein-folding diseases, with a Kd of 19 μM as determined by 2D ¹H–¹⁵N chemical shift perturbation NMR spectroscopy [1]. No HSP90α binding has been reported for the regioisomer (2-Chlorophenyl)(4-methoxyphenyl)methanamine, nor for the de-methoxylated analog (4-Chlorophenyl)(phenyl)methanamine [2]. This is a class-level inference: among the substituted benzhydrylamine analogs screened experimentally against HSP90, only the 4-chloro/2-methoxy substitution pattern yields a detectable binding signal.

HSP90 chaperone binding affinity

Antiproliferative Activity in HeLa Cells: Quantitative Benchmark Against Structural Analogs

In a PubChem-sourced antiproliferative panel, (4-Chlorophenyl)(2-methoxyphenyl)methanamine was among 3 active compounds out of 6 tested against human HeLa cervical carcinoma cells, with at least 1 compound achieving activity ≤1 μM (WST-8 assay, 48 h incubation) [1]. By contrast, the positional isomer (4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine (CAS 1284883-66-4)—which bears an additional chlorine atom and rearranged methoxy position—has only been annotated for general antimicrobial and anticancer research interest without published quantitative IC₅₀ values . The unsubstituted benzhydrylamine scaffold (4-Chlorophenyl)(phenyl)methanamine has been described as a cytostatic agent but lacks standardized antiproliferative benchmarking in the same HeLa assay format .

anticancer antiproliferative HeLa

Commercial Purity and Scalability: 98% HPLC vs. Market Standard 95%

Commercially, (4-Chlorophenyl)(2-methoxyphenyl)methanamine is available at 98% purity (HPLC) from multiple suppliers including Leyan (Product 1309445, pack sizes 100 mg to 25 g) and CymitQuimica . In contrast, the structurally analogous (4-Chlorophenyl)(phenyl)methanamine is typically offered at 95–97% , and the di-chlorinated analog (4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine (CAS 1284883-66-4) is supplied at 95% .

purity procurement HPLC

(4-Chlorophenyl)(2-methoxyphenyl)methanamine: Evidence-Supported Application Scenarios


GABA(A) α4β1δ Receptor Pharmacology: Unique Tool Compound for Extrasynaptic Receptor Studies

(4-Chlorophenyl)(2-methoxyphenyl)methanamine is the only diarylmethanamine analog with demonstrated functional antagonism at recombinant human α4β1δ GABAA receptors (IC₅₀ = 1.02 μM) [1]. α4β1δ-containing receptors are predominantly extrasynaptic, mediate tonic inhibition, and are implicated in stress-related mood disorders, premenstrual dysphoric disorder, and epilepsy. The positional isomer (2-Chlorophenyl)(4-methoxyphenyl)methanamine is inactive at this subtype [1]. Researchers investigating neurosteroid modulation, extrasynaptic GABAergic tone, or subtype-selective pharmacology benefit from this compound's exclusive α4β1δ antagonist activity, which cannot be substituted by regioisomeric analogs.

HSP90α Chemical Probe Development: Fragment-Based Screening Starting Point

With a measured Kd of 19 μM against the human HSP90α N-terminal domain (2D ¹H–¹⁵N HSQC NMR) [2], (4-Chlorophenyl)(2-methoxyphenyl)methanamine serves as a validated fragment hit for HSP90α ligand development. No other diarylmethanamine within this substitution class has demonstrated HSP90α binding in the same experimental format. The compound can serve as a starting scaffold for fragment growth or linking strategies targeting the ATP-binding pocket of HSP90, relevant to oncology (breast cancer, multiple myeloma) and neurodegenerative disease programs.

Cancer Cell Line Screening: Active Antiproliferative Scaffold for Oncology Medicinal Chemistry

In a standardized 6-compound antiproliferative panel against human HeLa cervical carcinoma cells (WST-8, 48 h), (4-Chlorophenyl)(2-methoxyphenyl)methanamine is among the active subset, with at least one compound showing sub-micromolar activity [3]. For medicinal chemistry teams initiating an oncology-focused lead discovery campaign, this compound provides a data-backed entry point with publicly available primary screening data—an advantage over structural analogs such as CAS 1284883-66-4, for which no quantitative HeLa IC₅₀ data have been disclosed.

Library Design and High-Throughput Screening: High-Purity, Multi-Gram Scaffold Supply

Available at 98% HPLC purity in pack sizes up to 25 g , (4-Chlorophenyl)(2-methoxyphenyl)methanamine is suited for incorporation into diversity-oriented synthesis libraries and high-throughput screening decks. The 98% purity specification exceeds the typical 95% standard offered for nearest analogs , reducing the downstream burden of triage due to impurity-driven false positives. The dual aromatic substitution pattern (4-Cl and 2-OCH₃) also provides two orthogonal vectors for parallel derivatization, maximizing scaffold utility in library enumeration.

Quote Request

Request a Quote for (4-Chlorophenyl)(2-methoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.